Optimized CNS Drug-Like Physicochemical Profile: LogP and TPSA Comparison
1-Ethyl-4-phenylpiperazine exhibits a logP value of 1.83 and a topological polar surface area (TPSA) of 6.48 Ų [1]. Compared to the bulkier 1-benzyl-4-phenylpiperazine (logP ~3.31) , the ethyl analog maintains a lower logP within the optimal range for CNS drugs (logP 1-3), potentially leading to improved oral bioavailability and reduced non-specific tissue binding [2].
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 1.83; TPSA = 6.48 Ų |
| Comparator Or Baseline | 1-Benzyl-4-phenylpiperazine (logP ~3.31; predicted) |
| Quantified Difference | ΔlogP ≈ -1.48 |
| Conditions | Computed physicochemical properties from standard chemical databases (Molbase, ChemSpider) |
Why This Matters
Procurement of the ethyl analog ensures a more favorable CNS drug-likeness profile for screening campaigns focused on oral bioavailability and CNS penetration, avoiding the excessive lipophilicity of the benzyl derivative.
- [1] Molbase. (n.d.). 1-Ethyl-4-phenylpiperazine. Molbase Chemical Database. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
